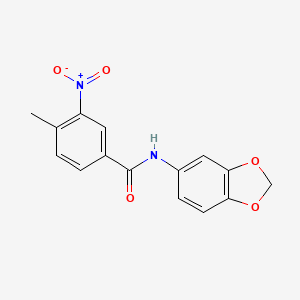![molecular formula C19H27F3N2 B5864747 1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5864747.png)
1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2003 by a team of researchers from Pfizer, Inc. CTMP has gained significant attention from the scientific community due to its potential as a research tool.
Mechanism of Action
1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a potent inhibitor of the DAT and NET by binding to their respective binding sites. This results in the inhibition of dopamine and norepinephrine reuptake, leading to an increase in their extracellular levels. This increase in neurotransmitter levels can lead to changes in behavior and mood.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity and induce stereotypic behaviors in rats. This compound has also been shown to increase heart rate and blood pressure in animal models.
Advantages and Limitations for Lab Experiments
1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages as a research tool. It has a high affinity for DAT and NET, making it a useful tool for studying these transporters. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has several limitations. It has a short half-life, making it difficult to study its long-term effects. This compound is also a potent stimulant, which can lead to confounding effects in behavioral studies.
Future Directions
There are several future directions for research on 1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is the role of this compound in addiction and substance abuse. This compound has been shown to have similar effects to other stimulants such as cocaine and amphetamines, making it a potential target for addiction research. Another area of interest is the development of this compound analogs with improved pharmacological properties. These analogs could be used to study the role of DAT and NET in various neurological disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention from the scientific community due to its potential as a research tool. It has a high affinity for DAT and NET, making it a useful tool for studying these transporters. This compound has several advantages as a research tool, but also has limitations. Future research on this compound could lead to a better understanding of the role of DAT and NET in various neurological disorders.
Synthesis Methods
The synthesis of 1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-(4-ethylcyclohexyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a catalyst. This reaction results in the formation of this compound as a white solid with a melting point of 218-219°C. The purity of this compound can be confirmed by using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been used as a research tool in various scientific fields such as neuroscience, pharmacology, and toxicology. It has been found to have a high affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET). This property makes this compound a useful tool for studying the role of these transporters in the brain.
properties
IUPAC Name |
1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2/c1-2-15-6-8-17(9-7-15)23-10-12-24(13-11-23)18-5-3-4-16(14-18)19(20,21)22/h3-5,14-15,17H,2,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJUOURWLCPAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B5864672.png)
![2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5864673.png)


![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2,3-diphenylacrylamide](/img/structure/B5864690.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5864711.png)
![6-benzylidene-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5864715.png)

![3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5864728.png)
![N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5864733.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide](/img/structure/B5864748.png)
